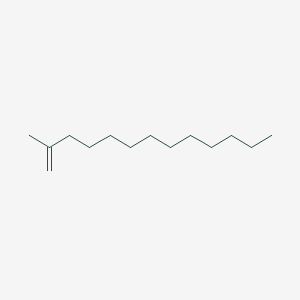
2-Buten-1-ol, 2-methyl-, acetate, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Buten-1-ol, 2-methyl-, acetate, (2E)- is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of (E)-2-methyl-2-butenol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Buten-1-ol, 2-methyl-, acetate, (2E)- can be synthesized through the esterification of (E)-2-methyl-2-butenol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, (E)-2-methyl-2-butenyl acetate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of (E)-2-methyl-2-butenol and acetic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Buten-1-ol, 2-methyl-, acetate, (2E)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (E)-2-methyl-2-butenyl acetate can be hydrolyzed back to (E)-2-methyl-2-butenol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of (E)-2-methyl-2-butenyl acetate can yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (E)-2-Methyl-2-butenol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: (E)-2-Methyl-2-butenol.
Applications De Recherche Scientifique
2-Buten-1-ol, 2-methyl-, acetate, (2E)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of (E)-2-methyl-2-butenyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release (E)-2-methyl-2-butenol and acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-Methyl-2-butenyl acetate: An isomer of (E)-2-methyl-2-butenyl acetate with a different spatial arrangement of atoms.
2-Methyl-2-butenol: The alcohol precursor used in the synthesis of (E)-2-methyl-2-butenyl acetate.
Isopentyl acetate:
Uniqueness
2-Buten-1-ol, 2-methyl-, acetate, (2E)- is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties compared to its (Z)-isomer. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry.
Propriétés
Numéro CAS |
19248-94-3 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
[(E)-2-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4H,5H2,1-3H3/b6-4+ |
Clé InChI |
LYFIKZOWBKYNSE-GQCTYLIASA-N |
SMILES |
CC=C(C)COC(=O)C |
SMILES isomérique |
C/C=C(\C)/COC(=O)C |
SMILES canonique |
CC=C(C)COC(=O)C |
| 19248-94-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















